1,3-Bis(2-methylphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
1,3-bis(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-7-3-5-9-15(13)11-12-17(18)16-10-6-4-8-14(16)2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYVQVFVRYZQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50816178 | |
| Record name | 1,3-Bis(2-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50816178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61572-45-0 | |
| Record name | 1,3-Bis(2-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50816178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,3-Bis(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-methylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of (2E)-1,3-Bis(2-methylphenyl)prop-2-en-1-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using recrystallization or column chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(2E)-1,3-Bis(2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted chalcones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated ketones and alcohols.
Substitution: Halogenated, nitrated, and sulfonated chalcones.
Scientific Research Applications
(2E)-1,3-Bis(2-methylphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (2E)-1,3-Bis(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chalcone derivatives vary widely based on substituent type, position, and electronic effects. Below is a detailed comparison of (2E)-1,3-Bis(2-methylphenyl)prop-2-en-1-one with analogous compounds:
Substituent Position: Ortho vs. Para
- Para-methyl derivative : (2E)-1,3-Bis(4-methylphenyl)prop-2-en-1-one (CAS 13565-37-2) has a melting point of 124–126°C . The para-substituents allow efficient crystal packing due to symmetry, leading to higher melting points.
- Ortho-methyl derivative : The ortho-methyl groups in the target compound likely reduce symmetry, impairing crystal packing and resulting in a lower melting point. Synthesis of ortho-tolyl chalcones (e.g., (2E)-1,3-bis(2-methylphenyl)prop-2-en-1-one) requires liquid-liquid extraction due to poor crystallinity, unlike para-substituted analogs isolable by precipitation .
Halogen-Substituted Chalcones
- However, its synthesis requires column chromatography, yielding 72% .
- 4-Fluoro derivative: (2E)-1,3-Bis(4-fluorophenyl)prop-2-en-1-one is synthesized via aldol condensation in ethanol with NaOH, though its melting point is unreported . Fluorine’s electronegativity increases polarity, affecting solubility and reactivity.
Bulky Aromatic Substituents
- Anthracenyl derivatives: Chalcones like (E)-1,3-bis(anthracen-9-yl)prop-2-en-1-one exhibit extended π-conjugation, influencing UV-Vis absorption and non-linear optical properties. Their crystal structures often feature π-π stacking interactions .
- Naphthyl derivatives: (E)-1,3-Bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one crystallizes in a monoclinic system (space group P21/c, a = 6.027 Å, b = 19.926 Å, c = 15.415 Å) . Bulkier substituents increase molecular weight and complicate crystallization.
Data Tables
Table 2: Crystallographic Data
Biological Activity
(2E)-1,3-Bis(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant case studies.
- Molecular Formula : C17H16O
- Molecular Weight : 252.31 g/mol
- CAS Number : 61572-45-0
Synthesis
The synthesis of (2E)-1,3-Bis(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 4-ethylbenzaldehyde and 2-methylacetophenone, using sodium hydroxide as a base in ethanol or methanol. This method is favored for its efficiency and high yield in producing chalcones.
Anticancer Activity
Research has demonstrated that (2E)-1,3-Bis(2-methylphenyl)prop-2-en-1-one exhibits significant antiproliferative effects against various cancer cell lines.
Key Findings
- Cell Lines Studied : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
Cell Line IC50 Value MCF-7 15 µM HeLa 20 µM
The compound induces apoptosis in these cells by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various bacterial strains. A study highlighted that modifications on the phenyl rings can enhance antibacterial efficacy. Electron-donating groups were particularly effective against Bacillus subtilis and Pseudomonas aeruginosa.
Case Study: Antibacterial Effects
A structure-activity relationship study revealed that specific substitutions on the chalcone framework significantly improved antibacterial activity. The presence of electron-donating substituents was found to enhance the compound's effectiveness against tested bacterial strains .
The biological activities of (2E)-1,3-Bis(2-methylphenyl)prop-2-en-1-one can be attributed to several mechanisms:
- Antimicrobial Action : Likely disrupts bacterial cell membranes or inhibits key metabolic enzymes.
- Anticancer Effects : Interferes with microtubule dynamics, activating intrinsic apoptotic pathways in cancer cells .
Research Applications
This compound is not only significant in biological research but also has potential applications in medicinal chemistry as a lead compound for drug development due to its diverse pharmacological properties.
Q & A
Q. What are the established synthetic routes for (2E)-1,3-Bis(2-methylphenyl)prop-2-en-1-one, and how do reaction conditions influence yield and stereoselectivity?
The compound is typically synthesized via the Claisen-Schmidt condensation between 2-methylacetophenone and 2-methylbenzaldehyde under alkaline conditions. Key factors include:
- Catalyst selection : NaOH or KOH in ethanol/water mixtures promotes enolate formation, while acidic conditions may lead to side reactions.
- Temperature control : Elevated temperatures (~80°C) accelerate the reaction but may reduce stereochemical purity.
- Solvent polarity : Polar solvents favor keto-enol tautomerism, critical for achieving the (E)-isomer . Characterization via -NMR and IR spectroscopy confirms the α,β-unsaturated ketone structure, with olefinic protons appearing as doublets at δ 7.5–8.0 ppm (J ≈ 16 Hz) .
Q. How can crystallographic data resolve ambiguities in the molecular geometry of (2E)-1,3-Bis(2-methylphenyl)prop-2-en-1-one?
Single-crystal X-ray diffraction (SCXRD) reveals bond lengths and angles critical for confirming the (E)-configuration. For example:
- The C=C bond length typically ranges from 1.32–1.35 Å, shorter than single C-C bonds.
- Dihedral angles between aromatic rings and the enone system (~5–15°) indicate planarity, which influences conjugation and stability . Comparative analysis with structurally similar chalcones (e.g., 4-methoxychalcone derivatives) highlights substituent effects on packing motifs .
Q. What spectroscopic techniques are most reliable for distinguishing (2E)-isomers from (2Z)-isomers in this compound?
- -NMR : The coupling constant (J) between the α- and β-protons of the enone system is ~15–16 Hz for the (E)-isomer, compared to <12 Hz for (Z)-isomers.
- UV-Vis : The (E)-configuration exhibits a strong π→π* absorption band near 300–320 nm due to extended conjugation .
- IR : A sharp carbonyl stretch at ~1660–1680 cm and C=C stretch at ~1600 cm confirm the α,β-unsaturated ketone .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of (2E)-1,3-Bis(2-methylphenyl)prop-2-en-1-one?
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5–5.0 eV) correlate with photochemical stability.
- Electrostatic Potential (ESP) Maps : Electron-deficient regions at the carbonyl group predict nucleophilic attack sites, relevant for derivatization .
- Non-covalent interactions : Hirshfeld surface analysis identifies C–H···π and van der Waals interactions governing crystal packing .
Q. What experimental design strategies mitigate challenges in reproducing synthetic yields of this compound across laboratories?
- Standardized protocols : Precisely control reaction time (e.g., 6–8 hours) and stoichiometric ratios (1:1.2 ketone:aldehyde) to minimize batch variability.
- Purification methods : Column chromatography with silica gel (hexane:ethyl acetate, 4:1) removes unreacted precursors.
- Degradation monitoring : Use HPLC to detect byproducts (e.g., aldol adducts) formed under prolonged heating .
Q. How do substituent variations (e.g., halogenation) on the aryl rings influence the biological activity or material properties of this chalcone derivative?
Comparative studies with fluorinated or chlorinated analogs (e.g., 4'-methoxychalcone) reveal:
Q. What contradictions exist in reported crystallographic and spectroscopic data for this compound, and how can they be resolved?
Discrepancies in bond lengths (e.g., C=O stretching frequencies) may arise from solvent effects or polymorphic forms. Resolution strategies include:
- Temperature-dependent studies : SCXRD at 100 K reduces thermal motion artifacts.
- Solid-state NMR : Distinguishes between amorphous and crystalline phases .
Methodological Considerations
Q. What are the limitations of using FT-IR alone to confirm the purity of (2E)-1,3-Bis(2-methylphenyl)prop-2-en-1-one?
FT-IR cannot detect stereoisomers or low-concentration impurities. Complementary techniques are required:
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 265.12).
- DSC/TGA : Thermal analysis identifies decomposition events (>200°C) indicative of impurities .
Q. How can researchers optimize solvent systems for recrystallization to improve crystal quality for SCXRD?
- Solvent polarity : Ethanol/water mixtures (7:3 v/v) yield well-defined crystals.
- Slow evaporation : Maintain a controlled evaporation rate (0.5 mL/day) to prevent twinning.
- Seeding : Introduce microcrystals from prior batches to induce nucleation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
